trans-4-Cyclohexyl-L-proline hydrochloride
Overview
Description
“trans-4-Cyclohexyl-L-proline hydrochloride” is a chemical compound with the molecular formula C11H20ClNO2 . It is an intermediate for the synthesis of angiotensin-converting enzyme inhibitors, such as Fosinopril .
Synthesis Analysis
A nine-step synthesis of trans 4-cyclohexyl-L-proline has been developed on a laboratory scale . The product is an intermediate in the preparation of fosinopril, an effective hypotensive drug. The total yield of the synthesis was 25%, and the final product was 99.7% pure .Scientific Research Applications
1. Organic Synthesis
Trans-4-Hydroxy-L-proline is a critical component in the synthesis of N-aryl pyrroles, a valuable class of organic compounds. Using copper iodide as a mediator, it serves as an effective nucleophilic coupling partner with aryl halides (Reddy, Kumar, & Rao, 2011). Additionally, trans-4-Hydroxy-L-proline has been utilized to create polyfluorinated proline derivatives, which demonstrate significant potential as catalysts in various chemical reactions, such as the aldol reaction and copper(I)-catalyzed allylic oxidation (Fache & Piva, 2003).
2. Biochemical Applications
In biochemistry, trans-4-Hydroxy-L-proline plays a crucial role. It acts as an intermediate in the biosynthesis of various bioactive compounds. For example, in the antibiotic etamycin, it's an intermediate synthesized from L-proline during the formation of peptide-bound cis-4-hydroxy-D-proline residue (Katz, Kamal, & Mason, 1979). Additionally, it has been used to produce optically active trans-4-cyclohexyl-L-proline, an intermediate in the preparation of the hypotensive drug fosinopril (Kalisz et al., 2005).
3. Microbial and Industrial Production
In recent years, advancements in metabolic engineering have been applied to microorganisms for the efficient production of trans-4-hydroxy-L-proline. This includes discovering new hydroxylases and constructing microbial cell factories for improved biosynthetic pathways (Zhang et al., 2021). Such innovations are crucial for its large-scale industrial production, given its importance as a chiral building block in pharmaceutical synthesis.
4. Analytical Chemistry
Trans-4-Cyclohexyl-L-proline has been a subject of study in analytical chemistry, particularly in the development of methods for its quantification and analysis (Hu, 2010). This is crucial for quality control and assurance in pharmaceutical production.
Safety And Hazards
When handling “trans-4-Cyclohexyl-L-proline hydrochloride”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h8-10,12H,1-7H2,(H,13,14);1H/t9-,10+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGFUQJUTOVQOS-UXQCFNEQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(NC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2C[C@H](NC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510300 | |
Record name | (4S)-4-Cyclohexyl-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90510300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Cyclohexyl-L-proline hydrochloride | |
CAS RN |
90657-55-9 | |
Record name | L-Proline, 4-cyclohexyl-, hydrochloride (1:1), (4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90657-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-4-Cyclohexyl-L-proline monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090657559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4S)-4-Cyclohexyl-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90510300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-cyclohexyl-L-proline monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.792 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | L-Proline, 4-cyclohexyl-, hydrochloride (1:1), (4S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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